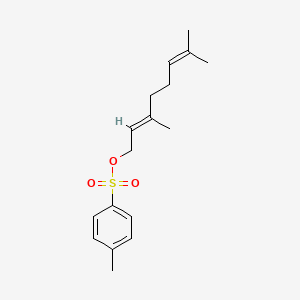
Geranyl tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geranyl tosylate is an organic compound derived from geraniol, a monoterpenoid and alcohol. It is formed by the esterification of geraniol with p-toluenesulfonyl chloride. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of other geranyl derivatives.
准备方法
Synthetic Routes and Reaction Conditions: Geranyl tosylate is synthesized by reacting geraniol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the following steps:
- Dissolve geraniol in an organic solvent like dichloromethane.
- Add p-toluenesulfonyl chloride to the solution.
- Introduce the base to neutralize the hydrochloric acid formed during the reaction.
- Stir the mixture at room temperature until the reaction is complete.
- Purify the product by washing with water and drying over anhydrous sodium sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using larger reaction vessels and more efficient purification techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Geranyl tosylate undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group is a good leaving group, making this compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides to form geranyl halides.
Reduction Reactions: this compound can be reduced to geraniol by using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form geranyl aldehyde or geranyl acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium iodide) in polar aprotic solvents (e.g., acetone).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Geranyl halides.
Reduction: Geraniol.
Oxidation: Geranyl aldehyde, geranyl acid.
科学研究应用
Geranyl tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various geranyl derivatives, which are important in the production of fragrances, flavors, and pharmaceuticals.
Biology: Geranyl derivatives have been studied for their antimicrobial and anti-inflammatory properties.
Medicine: Research has explored the potential of geranyl compounds in treating diseases such as cancer and neurodegenerative disorders.
Industry: this compound is used in the production of insect repellents, perfumes, and other consumer products.
作用机制
The mechanism of action of geranyl tosylate involves its ability to act as an electrophile in nucleophilic substitution reactions. The tosylate group is a good leaving group, which facilitates the formation of a carbocation intermediate. This intermediate can then react with various nucleophiles to form different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Geraniol: The parent compound of geranyl tosylate, used in the synthesis of geranyl derivatives.
Geranyl Chloride: Formed by the substitution of the tosylate group with a chloride ion.
Geranyl Acetate: An ester of geraniol, used in fragrances and flavors.
Uniqueness: this compound is unique due to its tosylate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo nucleophilic substitution reactions with ease sets it apart from other geranyl derivatives.
属性
分子式 |
C17H24O3S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
[(2E)-3,7-dimethylocta-2,6-dienyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24O3S/c1-14(2)6-5-7-15(3)12-13-20-21(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3/b15-12+ |
InChI 键 |
NAUODAPBUREDIS-NTCAYCPXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC/C=C(\C)/CCC=C(C)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




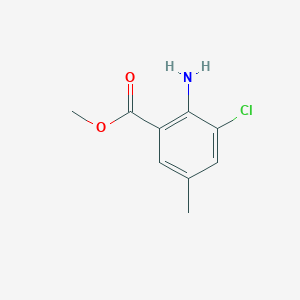

![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)
![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)



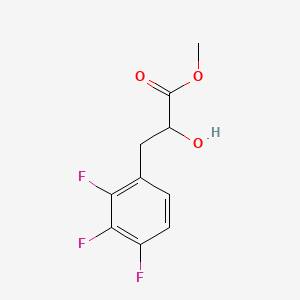

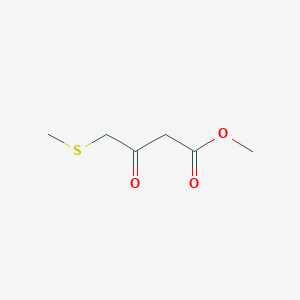
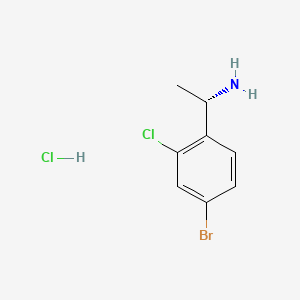
![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)
